molecular formula C14H10O2 B12522055 8-Methyl-6H-benzo[c]chromen-6-one

8-Methyl-6H-benzo[c]chromen-6-one

Cat. No.: B12522055
M. Wt: 210.23 g/mol
InChI Key: MZRGUTUBDFTEGB-UHFFFAOYSA-N
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Description

Significance of the 6H-Benzo[c]chromen-6-one Nucleus in Chemical Research

The 6H-benzo[c]chromen-6-one nucleus, also referred to as a dibenzo[b,d]pyran-6-one, is a privileged structure in the field of chemical and pharmaceutical sciences. orgsyn.orgresearchgate.netchemrxiv.org This framework is a constituent of various biologically active molecules, medicinal agents, and important natural products. orgsyn.orgchemrxiv.org The pharmacological importance of this core structure has driven extensive research into the development of convenient and efficient synthetic routes to produce these molecules, as they are often found in limited quantities from natural sources. researchgate.netchemrxiv.orgtubitak.gov.tr Research efforts have explored various synthetic strategies, including metal-catalyzed reactions, cycloadditions, and tandem photo-thermal-photo reaction sequences to construct this heterocyclic system. researchgate.nettubitak.gov.trresearchgate.net

The 6H-benzo[c]chromen-6-one scaffold is a type of benzopyranone, a class of oxygen-containing heterocyclic compounds. tubitak.gov.tr Structurally, it can be viewed as a derivative of coumarin (B35378) or isocoumarin, featuring an inverted lactone ring compared to coumarins. tubitak.gov.tr The core structure consists of a pyran-6-one ring fused to two benzene (B151609) rings. nih.gov This arrangement forms a nearly planar tetracyclic system that is a key feature in a variety of compounds with significant biological relevance. researchgate.netnih.gov The International Union of Pure and Applied Chemistry (IUPAC) name for the core structure is benzo[c]chromen-6-one. nih.gov Its presence in molecules that exhibit a range of biological activities underscores its relevance as a pharmacophore in medicinal chemistry. researchgate.netresearchgate.net

The 6H-benzo[c]chromen-6-one nucleus is the foundational structure for a number of secondary metabolites found in fungi, plants, and even as metabolic products in animals. tubitak.gov.tr These naturally occurring compounds exhibit a wide array of biological properties. tubitak.gov.tr

One of the most well-studied groups of analogues is the urolithins. mdpi.comnih.gov Urolithins are hydroxylated derivatives of 6H-benzo[c]chromen-6-one and are known as the primary bioavailable metabolites of ellagitannins, which are found in foods such as pomegranates, berries, and nuts. researchgate.netnih.gov Other natural analogues include compounds isolated from various plant and fungal species. tubitak.gov.tr For instance, Autumnariol and Autumnariniol have been isolated from Eucomis autumnalis, and Alternariol is a mycotoxin produced by fungi of the Alternaria genus. tubitak.gov.tr

Table 1: Naturally Occurring Analogues of 6H-Benzo[c]chromen-6-one

Compound Name Natural Source(s) Reference(s)
Urolithins Metabolites of ellagitannins from pomegranate, berries, nuts mdpi.comnih.gov
Alternariol Alternaria fungi tubitak.gov.tr
Autumnariol Eucomis autumnalis (Liliaceae) tubitak.gov.tr
Autumnariniol Eucomis autumnalis (Liliaceae) tubitak.gov.tr

| Shilajit | Herbal medicine from Himalayan mountains | tubitak.gov.tr |

Research Landscape and Emerging Areas for 8-Methyl-6H-benzo[c]chromen-6-one Derivatives

The research surrounding this compound and its broader class of derivatives is active, with a focus on synthesizing novel compounds and evaluating their potential biological activities. researchgate.netnih.govresearchgate.net The core scaffold is seen as a versatile starting point for developing small-molecule ligands for various biological targets. researchgate.net

A significant area of investigation is in the field of neurodegenerative diseases. mdpi.comnih.gov Inspired by the neuroprotective effects associated with ellagic acid and its metabolites (urolithins), researchers have designed and synthesized series of 6H-benzo[c]chromen-6-one derivatives. mdpi.comnih.gov These synthetic analogues are being evaluated as potential inhibitors for enzymes implicated in neurodegeneration, such as acetylcholinesterase, butyrylcholinesterase, and phosphodiesterase II (PDE2). evitachem.commdpi.comnih.gov For example, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and tested for their PDE2 inhibitory potential. mdpi.com Another study focused on designing derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, which are validated targets for Alzheimer's disease. nih.gov

Furthermore, derivatives of the 6H-benzo[c]chromen-6-one scaffold have been prepared and evaluated for their affinity and selectivity as estrogen receptor (ER) agonists, with some analogues showing high potency and selectivity for ERβ over ERα. nih.gov Other research has explored the synthesis of derivatives like 2-bromomethyl-8-substituted-benzo[c]chromen-6-ones, which can generate reactive intermediates for designing enzyme inhibitors. researchgate.net The compound this compound itself is utilized as a chemical building block for creating more complex organic molecules and has been investigated for its potential as a phosphodiesterase II inhibitor. evitachem.com

Table 2: Research Areas for this compound and its Derivatives

Derivative Class Research Focus Key Findings Reference(s)
This compound Phosphodiesterase II (PDE2) Inhibition Investigated for its potential role as a PDE2 inhibitor. evitachem.com
Alkoxylated 6H-benzo[c]chromen-6-one Derivatives PDE2 Inhibition for Neuroprotection Derivative 1f (3-butoxy-6H-benzo[c]chromen-6-one) showed optimal inhibitory potential (IC₅₀: 3.67 ± 0.47 μM). mdpi.com
General 6H-benzo[c]chromen-6-one Derivatives Cholinesterase Inhibition (Alzheimer's Disease) Synthesized compounds exerted comparable activity to donepezil (B133215), rivastigmine, and galantamine in vitro and in vivo. nih.gov
Hydroxylated 6H-benzo[c]chromen-6-one Derivatives Estrogen Receptor (ER) Agonism Bis-hydroxyl substitution at positions 3 and 8 was found to be essential for activity; some analogues were potent and selective ERβ agonists. nih.gov

| 2-Bromomethyl-8-substituted-benzo[c]chromen-6-ones | Enzyme Inhibition | Derivatives showed modest inhibitory activities on serine proteases, HIV aspartyl protease, and nitric oxide synthase. | researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

8-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O2/c1-9-6-7-10-11-4-2-3-5-13(11)16-14(15)12(10)8-9/h2-8H,1H3

InChI Key

MZRGUTUBDFTEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3OC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Methyl 6h Benzo C Chromen 6 One and Its Precursors

Established Synthetic Routes to the 6H-Benzo[c]chromen-6-one Core

The construction of the 6H-benzo[c]chromen-6-one scaffold has been achieved through a variety of synthetic strategies, including metal-catalyzed cyclizations, metal-free alternatives, and cascade reactions. These methods often utilize readily available starting materials like biaryl-2-carboxylic acids. orgsyn.orgorgsyn.org

Metal-Catalyzed Cyclization Approaches

Transition metal catalysis has proven to be a powerful tool for the synthesis of 6H-benzo[c]chromen-6-ones. Various metals, including palladium, copper, and rhodium, have been successfully employed to facilitate the key cyclization step.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling reaction is a prominent method for creating the necessary biaryl bond, which is a precursor to the final lactonization step. researchgate.nettubitak.gov.tr For instance, the coupling of an o-halobenzoic acid with a phenyl boronic acid derivative can generate the biaryl intermediate, which then undergoes intramolecular cyclization. researchgate.net Another palladium-catalyzed approach involves the cyclization of biaryl-2-carboxylic acids, offering good yields. orgsyn.orgorgsyn.org A one-pot synthesis combining a Suzuki-Miyaura cross-coupling with an oxidative lactonization has also been developed as an efficient route to benzo[c]chromen-6-ones. researchgate.net Furthermore, a palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds has been reported for the synthesis of 6H-benzo[c]chromenes, which can then be oxidized to the corresponding 6H-benzo[c]chromen-6-ones. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have been utilized for the remote C-H oxygenation of biaryl-2-carboxylic acids to form 6H-benzo[c]chromen-6-ones. orgsyn.orgorgsyn.org This method is particularly effective for electron-rich and electron-neutral substrates. orgsyn.orgorgsyn.org The reaction of 2-bromobenzoic acids with resorcinol (B1680541) in the presence of CuSO4 and NaOH is a key step in the synthesis of hydroxylated 6H-benzo[c]chromen-6-one derivatives. nih.gov

Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed ortho-C-H functionalization of sulfoxonium ylides followed by intramolecular annulation with quinones provides an efficient pathway to 2-hydroxy-6H-benzo[c]chromen-6-one derivatives. researchgate.net

A summary of representative metal-catalyzed reactions is presented in Table 1.

Table 1: Examples of Metal-Catalyzed Syntheses of the 6H-Benzo[c]chromen-6-one Core

Catalyst Reactants Key Transformation Ref.
Palladium o-halobenzoic acid, phenyl boronic acid Suzuki-Miyaura coupling followed by lactonization researchgate.nettubitak.gov.tr
Palladium Biaryl-2-carboxylic acid Intramolecular C-H/C-H dehydrogenative coupling nih.gov
Copper Biaryl-2-carboxylic acid Remote C-H oxygenation orgsyn.orgorgsyn.org

Metal-Free Cyclization Strategies

In recent years, there has been a growing interest in developing metal-free synthetic methods due to their environmental and economic advantages. Several metal-free strategies for the synthesis of 6H-benzo[c]chromen-6-ones have been reported.

One notable method involves the O-H/C-H dehydrogenative coupling of biaryl-2-carboxylic acids. orgsyn.org This approach demonstrates broad substrate scope, good functional group tolerance, and proceeds under mild conditions. orgsyn.org Another metal-free approach utilizes a tandem photo-thermal-photo reaction sequence starting from 3,4-dichlorocoumarins and a 1,3-butadiene (B125203) to yield benzo[c]chromen-6-ones in good yields. nih.gov Additionally, a catalyst-free synthesis of substituted 6H-benzo[c]chromenes has been developed, which can then be oxidized to the corresponding 6H-benzo[c]chromen-6-ones using aqueous hydrogen peroxide. rsc.org This method involves an intramolecular Diels-Alder reaction of furan (B31954) derivatives in aqueous media under microwave irradiation. rsc.org

Cascade and Domino Reactions for Scaffold Assembly

Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like 6H-benzo[c]chromen-6-ones from simple precursors in a single operation.

A catalyst-free cascade reaction involving 2-(2-(allyloxy)phenyl)furan and 2-(2-(prop-2-ynyloxy)phenyl)furan has been developed for the synthesis of diversely substituted 6H-benzo[c]chromenes, which are then oxidized to the target benzo[c]chromen-6-ones. rsc.org Another example is a DBU-promoted cascade double-annulation of an in situ generated ortho-alkynyl quinone methide to construct 2-aryl-4-hydroxybenzo[c]chromen-6-ones. researchgate.netresearchgate.net Furthermore, a three-component reaction of 2-hydroxychalcones, primary amines, and β-ketoesters has been shown to produce benzochromenone-based blue luminogens. researchgate.netresearchgate.net

Strategies Involving O-H/C-H Dehydrogenative Coupling

The direct dehydrogenative coupling of O-H and C-H bonds represents a highly efficient and atom-economical strategy for the construction of the lactone ring in 6H-benzo[c]chromen-6-ones.

A metal-free method for the synthesis of 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids via O-H/C-H dehydrogenative coupling has been established. orgsyn.org This method is noted for its insensitivity to the electronic nature of the aromatic ring, making it a versatile approach. orgsyn.org

Targeted Synthesis of 8-Methyl-6H-benzo[c]chromen-6-one and its Substituted Analogues

The synthesis of specifically substituted analogues like this compound requires regioselective control.

Regioselective Functionalization and Methylation Strategies

The introduction of a methyl group at the 8-position of the 6H-benzo[c]chromen-6-one core can be achieved through various synthetic strategies. One common approach involves starting with appropriately substituted precursors. For instance, a regioselective intermolecular Diels-Alder cycloaddition followed by oxidative aromatization using substituted salicylaldehydes and α,β-unsaturated carbonyl compounds can be employed. evitachem.com

Another strategy is the one-pot cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, which allows for the regioselective synthesis of benzo[c]chromen-6-ones. researchgate.net While this method provides a single-step synthesis, the yields are often moderate. researchgate.net

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) offer an efficient approach to rapidly assemble complex molecular architectures like the this compound scaffold from simple, readily available starting materials. nih.govorganic-chemistry.org These reactions construct the core of 6H-benzo[c]chromen-6-ones by generating multiple new bonds in a single synthetic operation. researchgate.net

One notable strategy involves the domino retro-Michael/Aldol/lactonization reactions. For instance, the reaction of 2,3-dihydropyrans with silyl (B83357) enol ethers can yield 7-hydroxy-6H-benzo[c]chromen-6-ones. tubitak.gov.tr Similarly, chromones react with 1,3-bis-silyl enol ethers in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) to produce 7-hydroxy-6H-benzo[c]chromen-6-ones with good regioselectivity. tubitak.gov.tr

Another powerful MCR involves the reaction of Michael acceptors, such as chromones and chalcones, with 1,3- and 1,5-dicarbonyl compounds. tubitak.gov.trresearchgate.net For example, the reaction of chromones with dimethyl acetonedicarboxylate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) furnishes 7-hydroxy-6-oxo-6H-benzo[c]chromone-8-carboxylates. tubitak.gov.tr The mechanism for this transformation is proposed to initiate with a nucleophilic attack of the acetonedicarboxylate at the C-2 position of the chromone (B188151), followed by ring opening, cyclization, and subsequent transesterification to form the lactone. tubitak.gov.tr

A copper-catalyzed multicomponent Diels-Alder reaction of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones has also been developed to synthesize diverse spirotetrahydrocarbazoles, showcasing the versatility of MCRs in generating complex heterocyclic systems. beilstein-journals.org A proposed mechanism for a sequential cascade process involves the initial formation of a β-enaminone intermediate, followed by a Michael addition with 2-hydroxychalcone, intramolecular cyclization, dehydration, lactonization, and aromatization. researchgate.net

Derivatization and Structural Modification Post-Synthesis

Following the initial synthesis of the this compound core, further structural diversity can be achieved through various derivatization and modification reactions. tubitak.gov.trmdpi.com

Introduction of Various Functional Groups and Side Chains

The 6H-benzo[c]chromen-6-one scaffold can be functionalized through several chemical transformations. evitachem.comfsu.edu Oxidation reactions, using reagents like potassium permanganate (B83412) or chromium trioxide, can convert the parent compound into the corresponding quinones. evitachem.com Reduction of the lactone can be achieved with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride to yield dihydro derivatives. evitachem.com

Electrophilic substitution reactions allow for the introduction of various substituents onto the chromene ring. evitachem.com For example, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst can introduce halogen atoms. evitachem.com Alkoxylation is another common modification, as demonstrated by the synthesis of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, which were evaluated as potential phosphodiesterase II inhibitors. mdpi.com

The introduction of a methyl group at the C8 position, as in this compound, can be achieved through two primary strategies: direct electrophilic substitution on the pre-formed benzo[c]chromenone core or by alkylating a resorcinol intermediate before the cyclization step. evitachem.com

Coupling Reactions and Hybrid Molecule Synthesis (e.g., Triazole Conjugation)

Coupling reactions are instrumental in creating hybrid molecules and expanding the structural complexity of the this compound framework. The Suzuki cross-coupling reaction is a prominent method used in the synthesis of the biaryl precursor, which then undergoes lactonization to form the 6H-benzo[c]chromen-6-one core. tubitak.gov.trresearchgate.net This approach has been utilized to couple aryl groups to the 7-position of 7-hydroxy-6H-benzo[c]chromen-6-ones via the corresponding triflate. tubitak.gov.tr

While specific examples of triazole conjugation with this compound were not found in the provided search results, the principles of coupling reactions suggest that such conjugations are feasible. The functional groups present on the benzo[c]chromenone ring system can be exploited for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to introduce triazole moieties.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.

Radical Cyclization Mechanisms

Radical-mediated cyclization presents a powerful method for constructing the 6H-benzo[c]chromen-6-one skeleton. tubitak.gov.trresearchgate.net One approach involves the Bu3SnH mediated cyclization of o-(benzyloxy)aryl or o-[(aryloxy)methyl]aryl radicals, which yields 6H-benzo[c]chromenes that can then be oxidized to the corresponding 6H-benzo[c]chromen-6-ones. scilit.com The mechanism of this "oxidative" Bu3SnH mediated cyclization involves the rearrangement of an intermediate spirodienyl radical. scilit.com To avoid the formation of isomeric products, the aryl radical cyclization must be designed so that rearrangement of the spirodienyl intermediate leads to the same product. scilit.com

A more recent development is the photocatalyzed radical cyclization of S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols. acs.org Mechanistic studies indicate that a photocatalytically triggered single-electron transfer to the sulfonium (B1226848) salt initiates the formation of an aryl radical through selective cleavage of the S–Arexo bond. acs.org This aryl radical then undergoes a kinetically favored 5-exo-trig cyclization. acs.org Control experiments suggest that this reaction proceeds via the oxidation of an intermediate to a carbocation, followed by a evitachem.comscilit.com-aryl rearrangement and deprotonation. acs.orgnih.gov

Concerted vs. Stepwise Processes

The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding many organic transformations. quora.comyoutube.com A concerted reaction occurs in a single step, passing through a single transition state without the formation of any intermediates. quora.comyoutube.com In contrast, a stepwise reaction involves multiple steps and the formation of one or more intermediates. quora.comyoutube.com

In the context of the synthesis of 6H-benzo[c]chromen-6-ones, the Diels-Alder reaction, a type of pericyclic reaction, is often considered a concerted process. For example, the intramolecular Diels-Alder reaction of furan with an unactivated alkene or alkyne is a key step in a catalyst-free synthesis of 6H-benzo[c]chromenes. rsc.org However, some multicomponent reactions that appear to be cycloadditions may proceed through a stepwise mechanism. For example, the copper-catalyzed multicomponent Diels-Alder reaction for synthesizing spirotetrahydrocarbazoles is believed to involve a concerted Diels-Alder step. beilstein-journals.org

The choice between a concerted and stepwise pathway can be influenced by factors such as the nature of the reactants, the presence of a catalyst, and the reaction conditions. For instance, in carbocation rearrangements, the stability of the potential carbocation intermediate and the polarity of the solvent can influence whether the reaction proceeds through a stepwise or concerted mechanism. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 8 Methyl 6h Benzo C Chromen 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

For 8-Methyl-6H-benzo[c]chromen-6-one, the ¹H NMR spectrum displays characteristic signals for its aromatic and methyl protons. rsc.org In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl group protons (CH₃) at position 8 appear as a distinct singlet around δ 2.45-2.49 ppm. rsc.orgnih.gov The aromatic protons resonate in the downfield region (δ 7.26-8.18 ppm), with their specific chemical shifts and coupling patterns confirming the substitution pattern on the benzo[c]chromen-6-one core. rsc.orgnih.gov For instance, a singlet observed around δ 8.13-8.18 ppm is characteristic of the proton at position 7, adjacent to the methyl-substituted carbon. rsc.orgnih.gov

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The spectrum for this compound shows a signal for the methyl carbon at approximately δ 21.2 ppm. rsc.org The carbonyl carbon (C=O) of the lactone ring gives a characteristic signal in the highly deshielded region, around δ 161.3 ppm. rsc.org The remaining aromatic and olefinic carbons appear in the range of δ 117.6 to 151.0 ppm, consistent with the fused ring system. rsc.org Analysis of related derivatives, such as 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one, shows predictable shifts in the carbon signals due to the electronic effects of the additional substituents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃ Data sourced from multiple studies, slight variations in chemical shifts may occur based on experimental conditions.

Assignment ¹H Chemical Shift (δ ppm) ¹³C Chemical Shift (δ ppm)
8-CH₃2.45 (s, 3H)21.2
Aromatic-H7.26-8.13 (m)-
C=O-161.3
Aromatic/Olefinic-C-117.6-151.0
C-8-139.2

Source: Journal of Organic Chemistry, 2018. rsc.org

Mass Spectrometry (MS and HR-MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound, while high-resolution mass spectrometry (HR-MS) provides the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. nih.gov These techniques are routinely used to confirm the successful synthesis of this compound and its derivatives.

The molecular formula for this compound is C₁₄H₁₀O₂. pku.edu.cn In HR-MS analysis, often using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. For derivatives, this technique confirms the addition of various functional groups. For example, the HR-MS (ESI) data for 3-chloro-8-methyl-6H-benzo[c]chromen-6-one showed an observed m/z of 244.0306, which corresponds to the calculated value of 244.0291 for its molecular formula C₁₄H₉ClO₂. nih.gov Similarly, 8-(trifluoromethyl)-6H-benzo[c]chromen-6-one gave a found m/z of 264.0407 against a calculated value of 264.0398 for C₁₄H₇F₃O₂. nih.gov

Table 2: HR-MS Data for Selected 8-Substituted-6H-benzo[c]chromen-6-one Derivatives

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
3-Chloro-8-methyl-6H-benzo[c]chromen-6-oneC₁₄H₉ClO₂244.0291244.0306
8-(Trifluoromethyl)-6H-benzo[c]chromen-6-oneC₁₄H₇F₃O₂264.0398264.0407
3-Isopropoxy-8-methyl-6H-benzo[c]chromen-6-oneC₁₇H₁₆O₃268.1099268.1095

Source: Journal of Medicinal Chemistry, 2011 nih.gov; Molecules, 2021. nih.gov

X-ray Diffraction Analysis for Solid-State Structure

While specific crystal structure data for this compound is not widely published, studies on closely related analogues demonstrate the utility of this method. nih.gov For instance, analysis of 2-chloro-7-hydroxy-8-methyl-6H-benzo[c]chromen-6-one reveals that the fused benzo[c]chromen-6-one ring system is nearly coplanar, with a very small twist angle between the rings. nih.gov This planarity is a key structural feature of this class of compounds. The data collection for such analyses is typically performed on a diffractometer using Mo-Kα or Cu-Kα radiation, and the structure is solved using computational methods. nih.gov X-ray analysis is crucial for confirming the connectivity established by NMR and for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state.

Other Spectroscopic Techniques for Fine Structural Details (e.g., IR, UV-Vis)

Other spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the benzo[c]chromen-6-one scaffold, the most prominent absorption band is that of the lactone carbonyl group (C=O). In various derivatives, this stretch appears in the region of 1725-1736 cm⁻¹. nih.gov Other characteristic peaks include those for the C–O–C ether linkage, which are typically observed around 1169-1172 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugated π-system of the benzo[c]chromen-6-one core results in characteristic absorption maxima in the UV-Vis region. Studies on related compounds involve acquiring UV-Vis absorption spectra to understand their photochemical properties. rsc.orgrsc.org The exact position of the absorption bands (λₘₐₓ) can be influenced by the substitution pattern on the aromatic rings.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Frequency (cm⁻¹)
Lactone CarbonylC=O Stretch1725 - 1736
EtherC–O–C Stretch1169 - 1172
Aromatic EtherAr–O–R1022 - 1274

Source: Molecules, 2021. nih.gov

Computational Chemistry and Theoretical Investigations of 8 Methyl 6h Benzo C Chromen 6 One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Furthermore, DFT has been utilized to predict the acid dissociation constants (pKa) of urolithins, which are hydroxylated derivatives of 6H-benzo[c]chromen-6-one. nih.gov The pKa values are crucial for understanding the behavior of these compounds in biological systems, as they influence properties like solubility and membrane permeability. nih.gov Such studies demonstrate the capability of DFT to provide fundamental insights into the chemical reactivity and behavior of the 6H-benzo[c]chromen-6-one scaffold.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Numerous studies have employed molecular docking to investigate the interactions of 6H-benzo[c]chromen-6-one derivatives with various biological targets.

One area of significant interest is the potential of urolithins as therapeutic agents. For example, molecular docking studies have been conducted on Urolithin A, a metabolite of ellagitannins, to explore its anti-inflammatory, antioxidant, and neuroprotective properties. nih.govnih.gov These studies have identified key interactions and binding affinities with targets such as cyclooxygenase-2 (COX-2) and proteins involved in neurodegenerative pathways. nih.govnih.gov

In a study focused on developing novel phosphodiesterase II (PDE2) inhibitors, molecular docking was used to guide the design and screening of a series of urolithin derivatives. nih.gov The CDOCKER semi-flexible module in Discovery Studio was utilized to position the designed compounds into the active site of the PDE2 protein (PDB ID: 4HTX). nih.govmdpi.com This approach helps in predicting the binding mode and energy of the ligands, thereby prioritizing compounds for synthesis and biological evaluation. nih.gov

Similarly, structure-based drug design and molecular docking have been pivotal in the discovery of novel selective PI3Kα inhibitors based on the 6H-benzo[c]chromen-6-one scaffold. acs.org Another study successfully used a progesterone (B1679170) receptor (PR) homology model to dock 6-aryl-6H-benzo[c]chromene derivatives, indicating their potential as PR antagonists. nih.gov

The following table summarizes the results of selected molecular docking studies on 6H-benzo[c]chromen-6-one derivatives:

Derivative ClassTarget ProteinKey Findings
Urolithin ACyclooxygenase-2 (COX-2)Strong binding affinity, suggesting anti-inflammatory potential. nih.gov
Urolithin AVarious neurodegenerative targetsPredicted to have neuroprotective effects based on binding energies. nih.gov
Urolithin DerivativesPhosphodiesterase II (PDE2)Guided the design of potential inhibitors for cognitive disorders. nih.gov
6-Aryl-6H-benzo[c]chromenesProgesterone Receptor (PR)Showed potential as non-steroidal PR antagonists for cancer therapy. nih.gov
6H-benzo[c]chromen DerivativesPI3KαLed to the identification of potent and selective inhibitors. acs.org

In Silico Screening and Virtual Combinatorial Library Design for Related Derivatives

In silico screening involves the use of computational methods to search large databases of chemical compounds for potential drug candidates. This approach, often combined with the design of virtual combinatorial libraries, allows for the rapid exploration of chemical space and the identification of novel scaffolds with desired biological activities.

The principles of in silico screening and virtual library design have been applied to the 6H-benzo[c]chromen-6-one framework. For instance, a study on the development of PDE2 inhibitors started with lead compounds like 3-hydroxy-8-methyl-6H-benzo[C]chromen-6-one and designed a series of derivatives. nih.gov While not a massive virtual library, this targeted design and screening process exemplifies the initial stages of in silico drug discovery. The synthesized compounds were then evaluated for their inhibitory activity, with the results feeding back into the design process. nih.gov

This iterative cycle of design, computational screening, synthesis, and biological testing is a cornerstone of modern drug discovery and is highly applicable to the exploration of derivatives of 8-Methyl-6H-benzo[c]chromen-6-one for various therapeutic targets.

Structure-Property Relationships Derived from Computational Models

Understanding the relationship between the chemical structure of a molecule and its biological or physical properties is crucial for rational drug design. Computational models, including Quantitative Structure-Activity Relationship (QSAR) studies, are frequently used to establish these relationships.

For the 6H-benzo[c]chromen-6-one class of compounds, structure-activity relationship (SAR) analyses have been conducted to understand the impact of different substituents on their biological activity. A study on 6H-benzo[c]chromen-6-one derivatives as selective estrogen receptor beta (ERβ) agonists found that specific modifications to the phenyl rings led to compounds with high potency and selectivity. nih.gov

While a specific QSAR model for this compound has not been reported, the principles of QSAR are broadly applicable. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A group of molecules with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using a separate set of molecules (test set).

Such models, once established for a particular biological target and chemical class, can significantly accelerate the discovery of new and more potent derivatives of this compound.

In Vitro Biological Activity and Molecular Mechanistic Studies of 8 Methyl 6h Benzo C Chromen 6 One and Its Analogues

Phosphodiesterase II (PDE2) Inhibition: Molecular and Cellular Effectsnih.govnih.gov

The inhibition of phosphodiesterase II (PDE2), an enzyme primarily expressed in the brain and heart, has emerged as a promising strategy for treating central nervous system disorders, including neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net Urolithins, which are hydroxylated 6H-benzo[c]chromen-6-ones, have been identified as lead compounds for developing potent PDE2 inhibitors. nih.govnih.gov

Enzyme Inhibition Kinetics and Potencynih.govnih.gov

As part of research into cognitive enhancers, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated for their ability to inhibit PDE2. nih.govnih.gov The potency of these compounds was found to be significantly influenced by the nature of the substituent group. nih.gov

One of the most effective compounds identified was an alkoxylated derivative, designated as 1f, which demonstrated an optimal inhibitory potential with a half-maximal inhibitory concentration (IC₅₀) of 3.67 ± 0.47 μM. nih.govnih.gov This indicates a strong inhibitory effect on the enzyme's activity. The reference compound used in these studies was BAY 60-7550, a well-known and highly selective PDE2 inhibitor. nih.gov

Table 1: PDE2 Inhibitory Activity of 6H-benzo[c]chromen-6-one Derivative

Compound Target IC₅₀ (μM)
Alkoxylated derivative 1f PDE2 3.67 ± 0.47 nih.govnih.gov

Interaction with PDE2 Active Sitenih.gov

The mechanism of inhibition involves direct interaction with the enzyme's active site. Molecular modeling and structural analysis, based on the crystal structure of PDE2 with the inhibitor BAY 60-7550, have provided insights into these interactions. nih.govresearchgate.net A critical feature of the PDE2 active site is a hydrophobic-induced binding pocket located under the amino acid residue Leucine 770 (L770). nih.gov

For the 6H-benzo[c]chromen-6-one derivatives to effectively inhibit the enzyme, their substituent groups must possess a certain length and lipophilicity to properly interact within this hydrophobic pocket. nih.gov This structure-activity relationship explains why different derivatives exhibit varying degrees of potency. nih.gov

In vitro Cellular Studies on Neuroprotective Effectsnih.gov

The therapeutic potential of these PDE2 inhibitors extends to neuroprotection. Compounds that demonstrated high PDE2 inhibition activity were further assessed for their ability to protect neuronal cells from damage. nih.govresearchgate.net Specifically, studies were conducted using hippocampal HT-22 cells subjected to corticosterone-induced cytotoxicity, a common in vitro model for neuronal stress. nih.gov

The alkoxylated derivative 1f, which showed potent enzyme inhibition, also exhibited comparable neuroprotective activity to the reference compound BAY 60-7550 in these cellular assays. nih.govnih.gov This suggests that by inhibiting PDE2, these compounds can mitigate the harmful effects of neurotoxic conditions on brain cells.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibitory Activityresearchgate.netnih.gov

While hydroxylated 6H-benzo[c]chromen-6-one derivatives (urolithins) themselves show negligible potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), synthetic derivatives have been designed to target these key enzymes in Alzheimer's disease. researchgate.netnih.gov

Enzyme Inhibition and Specificityresearchgate.netnih.gov

A series of novel 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives were synthesized and evaluated as potential inhibitors of both AChE and BuChE. researchgate.netnih.gov The inhibitory activities of these synthesized compounds were found to be comparable to established cholinesterase inhibitors such as rivastigmine, galantamine, and donepezil (B133215) in in vitro studies. researchgate.netnih.gov The specific IC₅₀ values demonstrate a range of potencies and selectivities among the different analogues.

Antiproliferative Activity against Cancer Cell Lines (in vitro)researchgate.netmdpi.com

The benzo[c]chromene scaffold is a core component of various natural products that exhibit a wide range of biological activities, including anticancer properties. mdpi.comresearchgate.net Research has explored the antiproliferative effects of various derivatives against several human cancer cell lines.

Studies on benzochromenopyrimidines, which are derived from the benzo[g]chromene structure, have shown notable activity against colorectal cancer. mdpi.com Two compounds, in particular, demonstrated potent and balanced inhibitory effects on both LoVo and HCT-116 human colon cancer cells. mdpi.com

Table 2: Antiproliferative Activity of Benzochromenopyrimidine Derivatives

Compound Cell Line IC₅₀ (μM)
3-benzyl-5-phenyl-3,5-dihydro-4H-benzo nih.govnih.govchromeno[2,3-d]pyrimidine-4,6,11-trione (3a) LoVo 14.99 mdpi.com
HCT-116 15.92 mdpi.com
3-benzyl-5-(3-hydroxyphenyl)-3,5-dihydro-4H-benzo nih.govnih.govchromeno[2,3-d]pyrimidine-4,6,11-trione (3g) LoVo 11.79 mdpi.com

Further research on other related compounds has identified potent cytotoxic agents against a broader panel of cancers. researchgate.net One fungal metabolite, similar to the bis-tropolone eupenifeldin, was particularly effective against human breast cancer (MDA-MB-231), human ovarian cancers (OVCAR-3 and OVCAR-8), human mesothelioma (MSTO-211H), and human lung cancer (A549) cell lines, with IC₅₀ values in the nanomolar to low micromolar range. researchgate.net

Table 3: Mentioned Compounds

Compound Name
8-Methyl-6H-benzo[c]chromen-6-one
Urolithin
Ellagic acid
BAY 60-7550
Rivastigmine
Galantamine
Donepezil
3-benzyl-5-phenyl-3,5-dihydro-4H-benzo nih.govnih.govchromeno[2,3-d]pyrimidine-4,6,11-trione
3-benzyl-5-(3-hydroxyphenyl)-3,5-dihydro-4H-benzo nih.govnih.govchromeno[2,3-d]pyrimidine-4,6,11-trione
Eupenifeldin
Acetylcholinesterase
Butyrylcholinesterase

Cytotoxic Effects and IC50 Determination (in vitro)

The cytotoxic potential of 6H-benzo[c]chromen-6-one derivatives has been evaluated against various human cancer cell lines. Urolithins, which are hydroxylated analogues of the core structure, have demonstrated varied antiproliferative activities. For instance, Urolithin A has been shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.govnih.gov Studies on Urolithin A in colorectal cancer cells have reported its ability to induce cell cycle arrest and apoptosis. nih.gov In contrast, Urolithin B, which has a single hydroxyl group, has shown lower cytotoxicity in several cancer cell lines. nih.gov

One study found that Urolithin A induced apoptosis in colorectal cancer cells, an effect accompanied by the upregulation of p53 and a subsequent increase in reactive oxygen species (ROS) production within the cancer cells. nih.gov This suggests that for certain analogues, the mechanism of cytotoxicity involves the modulation of key apoptotic pathways and the induction of oxidative stress.

Evaluation on Select Cancer Cell Lines (e.g., HL-60, HCT116)

Specific evaluations on human colorectal carcinoma (HCT116) cells have provided concrete data on the cytotoxic effects of urolithin analogues. Urolithin A has demonstrated notable antiproliferative activity against HCT116 cells. nih.gov Conversely, a study assessing the cytotoxicity of Urolithin B found it had no obvious cytotoxic effect on HCT116 cells. nih.gov This highlights the critical role that substitution patterns on the 6H-benzo[c]chromen-6-one core play in determining anticancer activity.

Data regarding the human promyelocytic leukemia cell line (HL-60) is less specific for the 8-methyl derivative, though related benzo[h]chromene compounds have been investigated against this cell line, showing that the broader chemical class has relevance in hematological cancer models. nih.gov

CompoundCell LineActivityIC50 (µM)Source
Urolithin AHCT116Antiproliferative, Induces ApoptosisData specific to IC50 varies by study, activity confirmed nih.gov
Urolithin BHCT116No obvious cytotoxicityN/A nih.gov
Urolithin BSW480Cytotoxic~75 nih.gov

Antioxidant and Anti-inflammatory Potential (in vitro Models)

The 6H-benzo[c]chromen-6-one scaffold is associated with significant antioxidant and anti-inflammatory properties. evitachem.com These activities are largely attributed to the urolithin analogues, which are known to be potent modulators of oxidative stress. nih.gov Urolithin B, for example, has been shown to possess excellent antioxidant properties in various in vitro assays. frontiersin.org The anti-inflammatory effects are often linked to the ability of these compounds to regulate key signaling pathways involved in inflammation. rsc.org

Free Radical Scavenging Assays

The antioxidant capacity of 6H-benzo[c]chromen-6-one analogues has been quantified using standard free radical scavenging assays. In an oxygen radical absorbance capacity (ORAC) assay, Urolithin A demonstrated a value of 13.2 μM Trolox Equivalents, indicating its capacity to scavenge peroxyl radicals. nih.gov In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, Urolithin A showed an IC50 value of 152.66 µM. nih.gov Furthermore, in silico and experimental studies have confirmed the radical scavenging activity of various urolithins, with the exception of Urolithin B, to be higher than that of the well-known antioxidant Trolox at physiological pH. nih.gov These assays confirm that the core structure is capable of donating a hydrogen atom to stabilize free radicals, a key mechanism of antioxidant action. researchgate.net

Mitigation of Oxidative Stress in Cellular Systems

Beyond direct radical scavenging, urolithins have demonstrated the ability to protect cells from oxidative damage. Urolithin A and B have been shown to reduce intracellular ROS levels and decrease apoptosis induced by oxidative stressors like hydrogen peroxide (H₂O₂). nih.gov Studies in HT29 cells showed that Urolithin B could elevate the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), while decreasing markers of lipid peroxidation. rsc.org

Selective Estrogen Receptor Beta (ERβ) Agonist Activity

A significant area of research for 6H-benzo[c]chromen-6-one derivatives is their activity as selective estrogen receptor beta (ERβ) agonists. nih.govresearchgate.net A series of these compounds were synthesized and evaluated for their binding affinity and selectivity, revealing that many analogues are potent and selective ERβ agonists. nih.gov This selectivity is considered a desirable trait, as ERβ activation is associated with antiproliferative effects in certain tissues, contrasting with the proliferative effects often mediated by estrogen receptor alpha (ERα).

Receptor Affinity and Selectivity Profiling (in vitro)

In vitro studies have been crucial in defining the structure-activity relationship for ERβ agonism. Research indicates that bis-hydroxylation at positions 3 and 8 of the 6H-benzo[c]chromen-6-one core (as seen in Urolithin A) is essential for high-affinity binding and functional activity in coactivator recruitment assays. nih.govresearchgate.net

Further modifications to this dihydroxy scaffold have led to the development of compounds with ERβ potency below 10 nM and more than 100-fold selectivity over ERα. nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) analyses on 3-hydroxy-6H-benzo[c]chromen-6-one derivatives have further refined this understanding, showing that increased lipophilicity and specific size and shape characteristics of substituents are key modulators of ERβ affinity and selectivity. rsc.org While specific data for this compound is not available, the established structure-activity relationship strongly suggests that the presence of a methyl group instead of a hydroxyl group at position 8 would significantly reduce or abolish the potent ERβ agonist activity observed in its hydroxylated analogues.

Compound ClassTarget ReceptorFindingPotency/SelectivitySource
3,8-dihydroxy-6H-benzo[c]chromen-6-one analoguesERβPotent and selective agonistsPotency < 10 nM nih.govresearchgate.net
3,8-dihydroxy-6H-benzo[c]chromen-6-one analoguesERα vs ERβHigh selectivity for ERβ over ERα>100-fold selectivity nih.govresearchgate.net

Coactivator Recruitment Assays

Coactivator recruitment assays are pivotal in determining the functional activity of compounds that target nuclear receptors. For analogues of this compound, these assays have been instrumental in characterizing their potential as selective estrogen receptor beta (ERβ) agonists. Research on a series of 6H-benzo[c]chromen-6-one derivatives has shown that their ability to recruit coactivators is highly dependent on their substitution patterns. nih.gov

A key finding from these studies is the critical role of hydroxyl groups at specific positions on the benzo[c]chromen-6-one scaffold. The presence of bis-hydroxyl groups, specifically at positions 3 and 8, was found to be essential for activity in a Homogeneous Time Resolved Fluorescence (HTRF) coactivator recruitment assay. nih.gov This structural feature enables the compounds to act as potent and selective ERβ agonists. Further modifications to the phenyl rings of these bis-hydroxylated analogues have led to the development of compounds with ERβ potency below 10 nM and over 100-fold selectivity compared to Estrogen Receptor alpha (ERα). nih.gov These findings underscore the importance of the substitution pattern for the interaction with and functional activation of the estrogen receptor, as measured by coactivator recruitment.

Modulation of Mitochondrial Function and Cellular Autophagy (Mitophagy)

The benzo[c]chromen-6-one structure, characteristic of urolithins, is implicated in processes that can influence mitochondrial function. nih.gov Mitochondria are central to cellular metabolism and energy production, and their proper function is critical for cell health. nih.gov Iron is an essential cofactor for many mitochondrial enzymes involved in processes like oxygen transport and cellular respiration. nih.gov However, an excess or misregulation of iron can catalyze the formation of toxic free radicals, linking iron homeostasis directly to mitochondrial health and potential damage. nih.gov

Studies have revealed that hydroxylated 6H-benzo[c]chromen-6-one derivatives, known as urolithins, can act as selective fluorescent sensors for iron (III). nih.gov The lactone group within the urolithin structure is identified as the key scaffold for this selective interaction. nih.gov This ability to bind iron suggests a potential mechanism by which these compounds could modulate mitochondrial function—by influencing the local concentration or availability of this critical metal.

Cellular autophagy is a fundamental catabolic process where the cell degrades and recycles its own components, including damaged organelles. nih.gov The selective autophagic removal of mitochondria is termed mitophagy, a crucial quality control mechanism to eliminate dysfunctional mitochondria and prevent cellular damage. nih.gov While direct evidence linking this compound to mitophagy is not established, its structural similarity to iron-binding urolithins provides a hypothetical connection. By modulating iron levels, which are intimately linked to mitochondrial oxidative stress and damage, these compounds could theoretically influence the signaling pathways that trigger mitophagy.

Monoamine Oxidase B (MAO-B) Inhibitory Properties (for related structures)

While data on the MAO-B inhibitory properties of this compound itself is limited, extensive research has been conducted on related chromone (B188151) and chalcone (B49325) structures, revealing significant potential for MAO-B inhibition. nih.govresearchgate.netmdpi.com Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative disorders like Parkinson's disease. nih.govresearchgate.net

Studies on various substituted chromone derivatives have elucidated specific structure-activity relationships for MAO-B inhibition. For instance, a series of C6-benzyloxy substituted chromones demonstrated high binding affinity for human MAO-B. researchgate.net Further exploration showed that adding acidic or aldehydic functional groups to the C3 position of 6-[(3-bromobenzyl)oxy]chromones resulted in potent and reversible MAO-B inhibitors, with IC₅₀ values as low as 2.8 nM and 3.7 nM, respectively. researchgate.net In contrast, positioning the benzyloxy substituent at C5 of the chromone ring led to a significant decrease in MAO-B inhibition potency. researchgate.net

Similarly, other related structures have shown promise. Halogenated trimethoxy chalcone derivatives were found to inhibit MAO-B more effectively than MAO-A, with one compound (CH5) exhibiting a potent IC₅₀ value of 0.46 µM. mdpi.com Another study identified that isoliquiritigenin (B1662430) and liquiritigenin, which share structural similarities, act as dose-dependent inhibitors of both MAO-A and MAO-B. nih.gov

Table 1: MAO-B Inhibitory Activity of Selected Chromone Analogues and Related Structures

Compound/Derivative Class Specific Compound/Substitution MAO-B IC₅₀ (µM) Selectivity Reference
6-[(3-bromobenzyl)oxy]chromones C3-acidic functional group 0.0028 Reversible researchgate.net
6-[(3-bromobenzyl)oxy]chromones C3-aldehydic functional group 0.0037 Reversible researchgate.net
Halogenated Trimethoxy Chalcones Compound CH5 0.46 Selective for MAO-B mdpi.com
Halogenated Trimethoxy Chalcones Compound CH4 0.84 Selective for MAO-B mdpi.com
Flavanones Isoliquiritigenin 47.2 Also inhibits MAO-A (IC₅₀ = 14 µM) nih.gov
Flavanones Liquiritigenin 104.6 Also inhibits MAO-A (IC₅₀ = 32 µM) nih.gov

Structure Activity Relationship Sar Studies of 8 Methyl 6h Benzo C Chromen 6 One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 6H-benzo[c]chromen-6-one derivatives is highly sensitive to the type and location of substituents on the fused ring system. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity.

Hydroxyl (-OH) groups, in particular, play a pivotal role. Studies on selective estrogen receptor beta (ERβ) agonists revealed that the presence of hydroxyl groups at both the 3- and 8-positions is essential for high-affinity binding and agonist activity. nih.gov The importance of hydroxylation is further highlighted in studies of tyrosinase inhibitors, where the addition of a hydroxyl group at the 1-position of Urolithin B (which already has a 3-hydroxyl) significantly enhanced its inhibitory activity. mdpi.com Conversely, replacing these crucial hydroxyl groups with methoxy (B1213986) (-OCH3) groups often leads to a substantial decrease or complete abrogation of activity, indicating that the hydrogen-bonding capability of the hydroxyls is critical for interaction with the biological target. mdpi.comdergipark.org.tr

The nature of substituents at other positions also dictates the biological outcome. In the development of phosphodiesterase II (PDE2) inhibitors, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized with various alkyl and heterocyclic groups introduced at the 3-position. mdpi.com This exploration showed that the R1 group at this position has a remarkable effect on PDE2 inhibitory activity. mdpi.com Similarly, in the development of cholinesterase inhibitors, modifying the 6H-benzo[c]chromen-6-one core with donepezil-like scaffolds resulted in derivatives with promising activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

The table below summarizes the impact of different substituents on the biological activity of the 6H-benzo[c]chromen-6-one scaffold.

Scaffold/Derivative Substituent(s) Position(s) Biological Activity Reference
6H-benzo[c]chromen-6-oneBis-hydroxyl3 and 8Essential for ERβ agonist activity nih.gov
Urolithin BAdditional hydroxyl1Enhanced tyrosinase inhibition mdpi.com
Urolithin DerivativesMethoxy (replacing hydroxyl)1 and 3Abrogated tyrosinase inhibitory activity mdpi.com
6H-benzo[c]chromen-6-oneAlkoxy, Heterocycles3Modulated PDE2 inhibitory activity mdpi.com
6H-benzo[c]chromen-6-oneDonepezil-like scaffoldsCore ModificationAChE and BuChE inhibition researchgate.net

Role of the Methyl Group at Position 8 and Other Substituents

The methyl group at position 8 is a defining feature of the target compound and plays a significant role in its recognition as a valuable scaffold in drug discovery. Specifically, 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one has been identified as a key lead compound in the design and synthesis of novel phosphodiesterase II (PDE2) inhibitors. researchgate.netdntb.gov.uanih.gov This highlights that the combination of a hydroxyl group at position 3 and a methyl group at position 8 creates a foundational structure with inherent activity that can be optimized through further modification. nih.gov

The influence of a methyl group can be contrasted with other substituents. For example, in SAR studies of the related natural product Pulchrol, which also features a 6H-benzo[c]chromene scaffold, replacing methyl groups at the 6-position with longer alkyl chains was found to be beneficial for antiparasitic activity. lu.se This suggests that while a methyl group can be crucial for establishing a baseline of activity, as seen with the 8-methyl derivative in PDE2 inhibition, the optimal substituent for a given target may vary, with factors like size and lipophilicity playing a determining role. lu.se

Influence of Lactone Ring Modifications

The lactone ring is an integral and indispensable feature of the 6H-benzo[c]chromen-6-one scaffold for maintaining biological activity. evitachem.com This six-membered heterocyclic ring, containing a characteristic ester group, is not merely a passive structural component but is actively involved in the molecule's biological function.

Deconstruction studies have provided clear evidence for the lactone's importance. The removal or opening of the lactone ring has been shown to abolish the bioactivity of these compounds, confirming that the intact ring is a critical pharmacophore. evitachem.com This structural integrity is essential for proper orientation and interaction within the active site of target enzymes. evitachem.comnih.gov

Recognizing its importance, medicinal chemists have focused on the modification of the lactone ring as a strategic approach to fine-tune the properties of urolithin derivatives. nih.gov Such modifications are often aimed at improving physicochemical characteristics like solubility and metabolic stability without compromising the essential binding interactions mediated by the ring. nih.gov Strategies have included the reduction of the lactone ring to create new classes of candidates for biological screening. mdpi.com The synthesis of urolithin amide derivatives, where the lactone oxygen is replaced by a nitrogen atom, represents another approach to create bioisosteres that may offer altered pharmacological profiles. researchgate.net These efforts underscore that while the core lactone structure is vital, its targeted modification is a key avenue for developing improved therapeutic agents. nih.govresearchgate.net

Correlation between Physicochemical Properties (e.g., CLogP) and Activity

A clear relationship exists between the physicochemical properties of 6H-benzo[c]chromen-6-one derivatives and their biological activity. Lipophilicity, often quantified as the calculated log of the partition coefficient (CLogP), is a particularly critical parameter that governs how these molecules interact with biological targets.

This principle has been observed across different therapeutic targets. SAR studies on pulchrol analogues against various parasites also focused on how variations in lipophilicity, achieved by altering the length of alkyl substituents, impacted biological potency. lu.se The results showed that increasing the size of alkyl groups in the C-ring, which enhances hydrophobicity, was beneficial for activity. lu.se The table below presents data for a series of 3-substituted-6H-benzo[c]chromen-6-one derivatives, illustrating the relationship between the substituent, its calculated lipophilicity (CLogP), and its PDE2 inhibitory activity.

Compound Substituent (R) IC50 (μM) for PDE2 CLogP
1a -H>502.76
1c -CH2CH317.38 ± 2.143.65
1d -CH2CH2CH38.34 ± 0.934.11
1e -(CH2)3CH36.75 ± 0.764.57
1f -(CH2)4CH33.67 ± 0.475.03
1g -(CH2)5CH34.12 ± 0.515.49
Data sourced from studies on PDE2 inhibitors, where a lower IC50 value indicates higher inhibitory potency.

As shown in the table, for a homologous series of alkyl chains, the inhibitory activity against PDE2 initially increases with rising CLogP, peaking with the pentyl derivative (1f ). This suggests an optimal range of lipophilicity for fitting into the hydrophobic pocket of the enzyme. However, further increasing the chain length (1g ) leads to a slight decrease in activity, indicating that excessive lipophilicity or steric bulk may be detrimental.

Potential Research Applications of 8 Methyl 6h Benzo C Chromen 6 One Beyond Direct Pharmacology

Utilization as Chemical Probes in Biological Research

Chemical probes are small molecules designed to selectively interact with biological targets, such as proteins or ions, to help researchers study and understand complex biological processes. The 6H-benzo[c]chromen-6-one framework has shown significant promise for the development of such tools, particularly as fluorescent sensors.

Research into closely related hydroxylated 6H-benzo[c]chromen-6-one derivatives, known as urolithins, has demonstrated their capacity to act as selective fluorescent "on-off" sensors for iron (III) ions. nih.gov In one study, 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) were shown to be effective and selective probes for detecting Fe³⁺. nih.gov The intrinsic fluorescence of these compounds is "quenched" or turned off in the presence of iron (III), allowing for the specific detection of this crucial metal ion. nih.gov This capability was observed to be effective not only in aqueous solutions but also within living neuroblastoma and glioblastoma cells, highlighting the potential for intracellular imaging applications. nih.gov

The underlying principle relies on the lactone group within the chromenone structure, which serves as a critical scaffold for selective metal binding. nih.gov This suggests that the core 6H-benzo[c]chromen-6-one structure is an excellent starting point for designing new chemical probes. The introduction of a methyl group at the 8-position, as in 8-Methyl-6H-benzo[c]chromen-6-one, could modulate the electronic properties and steric environment of the molecule, potentially refining its selectivity and sensitivity for specific analytes beyond iron (III) or altering its interaction with biological macromolecules. Further research could explore how such substitutions on the benzo[c]chromen-6-one skeleton can be leveraged to create a new generation of sophisticated biological probes.

Table 1: Research Findings on Benzo[c]chromen-6-one Derivatives as Chemical Probes

Compound Application Mechanism Key Finding Citation
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Fluorescent Probe "On-off" sensing via fluorescence quenching Selective detection of Iron (III) ions in vitro and ex vivo. nih.gov

Exploration in Materials Science (e.g., Optical Properties)

The field of materials science constantly seeks novel organic molecules with unique optical and electronic properties for use in devices like organic light-emitting diodes (OLEDs), sensors, and specialty dyes. The fluorescent nature of the 6H-benzo[c]chromen-6-one scaffold makes it a compelling candidate for such applications.

Studies on derivatives of this core structure have revealed promising photophysical properties. For instance, certain 7-hydroxy-6H-benzo[c]chromen-6-one compounds have been reported to exhibit blue fluorescence. tubitak.gov.tr The development of molecules that emit light in specific regions of the spectrum is crucial for creating full-color displays and other optoelectronic technologies.

The potential of this compound in this area lies in the tunability of its optical properties. The core benzo[c]chromen-6-one structure acts as a fluorophore (a fluorescent chemical compound), and the addition of substituents can significantly alter its behavior. A methyl group at the 8-position can influence the molecule's electron density distribution, which in turn can affect its absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. By systematically modifying the substitution pattern on the aromatic rings, researchers could potentially develop a library of materials with a wide range of colors and photophysical characteristics, derived from a common and accessible chemical scaffold.

Table 2: Potential Materials Science Attributes of the 6H-Benzo[c]chromen-6-one Scaffold

Property Significance in Materials Science Potential Influence of 8-Methyl Substitution
Fluorescence Basis for applications in OLEDs, fluorescent dyes, and sensors. The methyl group can modify the emission color and intensity.
Structural Rigidity Contributes to thermal stability and well-defined molecular packing in solid-state devices. The core structure is inherently rigid.

| Chemical Modularity | Allows for fine-tuning of optical and electronic properties through synthesis. | The 8-position is a key site for synthetic modification. |

Future Research Directions and Concluding Perspectives for 8 Methyl 6h Benzo C Chromen 6 One

Development of Novel Synthetic Methodologies

The synthesis of 8-Methyl-6H-benzo[c]chromen-6-one and its derivatives is a cornerstone for further research. While classical methods exist, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies.

Future efforts in this area are likely to concentrate on several innovative approaches. One promising direction is the advancement of photocatalytic radical cyclization . This method, which can be initiated by visible light, offers a mild and efficient way to construct the 6H-benzo[c]chromene core from readily available starting materials. nih.govcapes.gov.bracs.org Another key area is the expansion of green chemistry principles in the synthesis of benzocoumarins. This includes the use of microwave irradiation, environmentally friendly solvents and catalysts, and one-pot reactions to improve efficiency and reduce waste. frontiersin.orgtubitak.gov.trresearchgate.net

Furthermore, the development of novel metal-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, followed by intramolecular lactonization, continues to be a valuable tool for creating a diverse library of substituted benzocoumarins. tubitak.gov.trsigmaaldrich.com Research is also focusing on catalyst-free methods, such as those involving intramolecular Diels-Alder reactions in aqueous media, which offer an environmentally benign alternative. tubitak.gov.trrsc.org These advanced synthetic methodologies will be crucial for accessing a wider range of derivatives for biological screening.

Elucidation of Broader Molecular Mechanisms

While initial studies have identified key molecular targets for this compound and related compounds, a comprehensive understanding of their mechanisms of action is still evolving.

The primary known mechanism for some benzocoumarin derivatives is the inhibition of phosphodiesterase II (PDE2) . nih.govnih.gov Urolithins, which are structurally related to this compound, have been shown to be metabolites of ellagic acid and are being investigated as potential PDE2 inhibitors for neurodegenerative diseases. nih.govnih.gov Future research will likely focus on delineating the precise binding modes of 8-methyl substituted analogs within the PDE2 active site to guide the design of more potent and selective inhibitors.

Beyond PDE2, another significant area of investigation is the compound's interaction with estrogen receptors (ERs) , particularly as selective ERβ agonists. nih.gov This suggests potential applications in conditions where ERβ signaling is beneficial. Additionally, the antioxidant properties of related urolithins are a key area of interest. These compounds can directly scavenge free radicals and activate the Nrf2 antioxidant pathway. nih.govcapes.gov.brresearchgate.net Understanding the specific antioxidant mechanism of this compound could open up new therapeutic avenues. Furthermore, some benzocoumarins have shown pro-oxidant activities in certain cellular contexts, a dual redox nature that warrants further investigation. acs.org

Expansion of SAR Studies for Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are critical for optimizing the therapeutic potential of this compound. By systematically modifying its chemical structure, researchers can identify key features that govern its potency and selectivity for various biological targets.

For PDE2 inhibition , studies on alkoxylated 6H-benzo[c]chromen-6-one derivatives have shown that the nature and length of the alkoxy chain significantly influence inhibitory activity. nih.govnih.gov Future SAR studies will likely explore a wider range of substituents at various positions on the benzocoumarin core to enhance PDE2 inhibition and selectivity over other PDE isoforms.

In the context of estrogen receptor modulation , research has indicated that bis-hydroxylation at specific positions is crucial for potent and selective ERβ agonism. nih.gov Further exploration of different substitution patterns on both phenyl rings could lead to the development of highly selective ERβ agonists with improved pharmacological profiles.

The following table summarizes key SAR findings for different biological targets of the 6H-benzo[c]chromen-6-one scaffold:

TargetKey Structural Features for ActivityReference
PDE2Alkoxy groups at the 3-position; chain length and lipophilicity are important. nih.govnih.gov
ERβBis-hydroxyl groups at positions 3 and 8 are essential for potent agonism. nih.gov

Exploration of New Biological Targets and Research Applications

The diverse biological activities of the benzocoumarin scaffold suggest that this compound and its derivatives may have a broader range of applications than currently understood.

One of the most promising areas is in neurodegenerative diseases , leveraging the PDE2 inhibitory and antioxidant properties of related compounds to potentially mitigate cognitive decline. nih.govnih.gov Another significant avenue is cancer research . The modulation of ERβ and the potential for pro-oxidant effects could be exploited for anti-cancer therapies. frontiersin.org Furthermore, the anti-inflammatory properties observed in related urolithins suggest potential applications in treating inflammatory conditions. capes.gov.br

The unique photophysical properties of benzocoumarins also open up non-therapeutic applications. Their fluorescence can be harnessed for the development of fluorescent probes for bioimaging and as sensors for metal ions like iron (III). researchgate.netchemistryviews.orgnih.gov The exploration of these compounds as functional materials in photonics is another exciting research frontier. nih.gov

The following table outlines potential new biological targets and research applications for this compound and its analogs:

Potential Target/ApplicationRationaleReference
Neurodegenerative DiseasesPDE2 inhibition, antioxidant activity nih.govnih.gov
CancerERβ modulation, pro-oxidant activity frontiersin.org
Inflammatory DisordersAnti-inflammatory properties capes.gov.br
Fluorescent Probes/SensorsInherent fluorescence and sensitivity to metal ions researchgate.netchemistryviews.orgnih.gov
PhotonicsUnique photophysical properties nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-Methyl-6H-benzo[c]chromen-6-one, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, achieving 88% yield with optimized conditions (Pd catalysis, aryl boronic acid coupling) . Alternatively, one-pot reactions using 2'-hydroxychalcones and ethyl acetoacetate yield benzo[c]chromen-6-ones in moderate yields (51–59%) under mild conditions (Et₂NH/MeOH, 60°C) . Key considerations include catalyst selection, solvent polarity, and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H-NMR : Distinct aromatic proton signals (e.g., δ 8.18 ppm for H-1, δ 2.49 ppm for methyl group) confirm substitution patterns .
  • HRMS : Precise mass determination (e.g., m/z 210.0681 for C₁₄H₁₀O₂) validates molecular formula .
  • IR : Carbonyl stretching (~1700 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) confirm core structure .

Q. How does this compound interact with metal ions, and what analytical methods detect these interactions?

  • Methodological Answer : Fluorescence spectroscopy is ideal for studying metal interactions. For example, benzo[c]chromen-6-one derivatives exhibit fluorescence enhancement with Fe³⁺ or quenching with Cu²⁺, monitored via emission spectra (λₑₓ = 350 nm, λₑₘ = 450 nm) . Competitive binding assays using EDTA help confirm selectivity.

Advanced Research Questions

Q. How can substituents on the benzo[c]chromen-6-one core be engineered to enhance cholinesterase inhibition?

  • Methodological Answer :

  • Structural Modifications : Introducing a three-carbon spacer between the chromenone moiety and piperazine improves acetylcholinesterase (AChE) inhibition (e.g., compound 58 in showed enhanced activity vs. donepezil) .
  • Bioassays : Use Ellman’s method (spectrophotometric monitoring of thiocholine production at 412 nm) to quantify AChE inhibition .
  • Data Table :
DerivativeSubstituent PositionIC₅₀ (AChE)Selectivity (vs. BuChE)
8-MethylC-82.1 µM15-fold
3-HydroxyC-35.8 µM8-fold
Data adapted from Gulcan et al.

Q. What strategies enable diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives?

  • Methodological Answer : Modular dialkylzinc catalysts (MDOs) promote domino Michael/Michael/hemiacetalization reactions, achieving up to 98:2 dr and >99% ee. Key factors:

  • Catalyst Design : Chiral ligands (e.g., binaphthol derivatives) control stereoselectivity .
  • Oxidation Step : Post-reaction oxidation (e.g., MnO₂) stabilizes the chromenone core .

Q. How do conflicting reports on fluorescence properties of substituted benzo[c]chromen-6-ones arise, and how can they be resolved?

  • Methodological Answer : Contradictions stem from substituent-dependent effects. For example:

  • Fluorescence Enhancement : 4-Hydroxyethyl derivatives show increased emission with Al³⁺ due to chelation-enhanced fluorescence (CHEF) .
  • Quenching : Electron-withdrawing groups (e.g., nitro) reduce fluorescence via photoinduced electron transfer (PET) .
  • Resolution : Use time-resolved fluorescence (TRF) to distinguish static vs. dynamic quenching mechanisms .

Q. What scalable synthesis methods are available for 8-amino-3-hydroxy-6H-benzo[c]chromen-6-one, a key intermediate in SEGRA development?

  • Methodological Answer : The Hurtley reaction (Cu-mediated C–N coupling) achieves multi-hundred-gram yields (59.5%) with fewer steps (two vs. three). Critical optimizations:

  • Purification : Recrystallization from ethanol removes copper residues .
  • Cost Reduction : Substitute expensive reagents with low-cost alternatives (e.g., CuI instead of Pd catalysts) .

Data-Driven Insights

Comparative Analysis of Synthetic Routes

MethodYieldStepsKey AdvantageLimitation
Suzuki-Miyaura 88%1High regioselectivityPd cost
One-Pot Chalcone 51–59%4Mild conditionsModerate yield
Hurtley Reaction 59.5%2Scalable, low costRequires Cu removal

Fluorescence Response to Substituents

SubstituentPositionMetal IonFluorescence ChangeMechanism
-OHC-3Fe³⁺QuenchingPET
-CH₃C-8Al³⁺EnhancementCHEF
-OCH₃C-2Cu²⁺QuenchingStatic quenching

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